![molecular formula C23H24N4O5 B15104606 Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a quinazolinone core, a piperazine ring, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The quinazolinone intermediate is then reacted with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, typically using a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazolinone derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Indole derivatives
Uniqueness
Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of a quinazolinone core and a piperazine ring, which imparts distinct biological activities and chemical properties. This combination allows for versatile modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C23H24N4O5 |
|---|---|
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
ethyl 4-[3-(2-methoxyphenyl)-4-oxoquinazoline-7-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-3-32-23(30)26-12-10-25(11-13-26)21(28)16-8-9-17-18(14-16)24-15-27(22(17)29)19-6-4-5-7-20(19)31-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Clave InChI |
GBXJPRALOZAHCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B15104526.png)
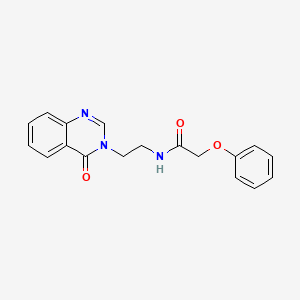
![N-(2-chlorobenzyl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B15104556.png)
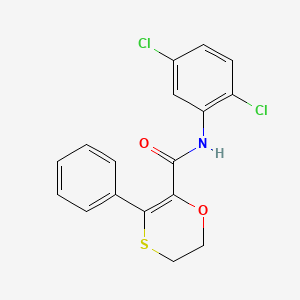
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B15104578.png)
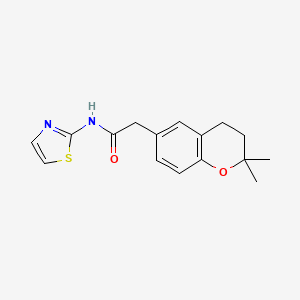
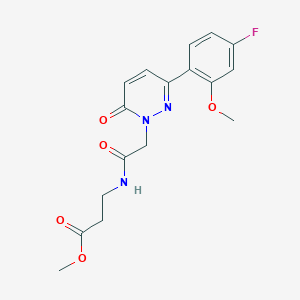
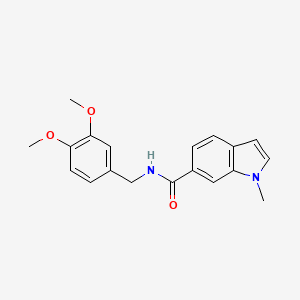
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
![methyl {7-hydroxy-4-methyl-2-oxo-8-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-3-yl}acetate](/img/structure/B15104615.png)
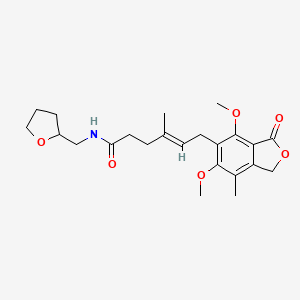
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15104627.png)
